

Crystal Structure of Dibenzyl 5-Aminoisophthalate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dibenzyl 5-aminoisophthalate*

Cat. No.: *B138314*

[Get Quote](#)

Disclaimer: As of the latest literature review, a complete single-crystal X-ray diffraction study for **Dibenzyl 5-aminoisophthalate** is not publicly available. This guide presents a comprehensive analysis based on the closely related analogue, Di-n-butyl 5-aminoisophthalate, for which detailed crystallographic data has been published. This information provides valuable insights into the expected structural characteristics of the dibenzyl derivative.

Introduction

Dibenzyl 5-aminoisophthalate is an organic compound of interest in medicinal chemistry and materials science. It serves as a versatile building block for more complex molecules, including ligands for metal-organic frameworks (MOFs) and as a precursor in the synthesis of specialized chemical entities. The presence of the amino group and the benzyl ester functionalities allows for a wide range of chemical modifications. Understanding the crystal structure is paramount for predicting its chemical behavior, designing new materials, and for its application in drug development.

This technical guide provides a detailed overview of the crystallographic parameters of Di-n-butyl 5-aminoisophthalate as a proxy for the title compound. It also outlines the experimental protocols for the synthesis and structural determination of such compounds.

Crystallographic Data of Di-n-butyl 5-aminoisophthalate

The crystal structure of Di-n-butyl 5-aminoisophthalate reveals a monoclinic system. The molecule is largely planar, with the exception of the terminal carbon atoms in the butyl chains. [1] Intermolecular N—H⋯O hydrogen bonds are observed, linking the molecules into one-dimensional chains.[1]

Crystal Data and Structure Refinement

The following tables summarize the key crystallographic data and refinement parameters for Di-n-butyl 5-aminoisophthalate.[1]

Table 1: Crystal Data for Di-n-butyl 5-aminoisophthalate[1]

Parameter	Value
Chemical Formula	C ₁₆ H ₂₃ NO ₄
Formula Weight	293.35 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	9.4350 (19)
b (Å)	9.1640 (18)
c (Å)	20.166 (4)
β (°)	94.67 (3)
Volume (Å ³)	1737.8 (6)
Z	4
Temperature (K)	296
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
Density (calculated)	1.121 Mg/m ³
Absorption Coefficient (mm ⁻¹)	0.08
Crystal Size (mm)	0.12 × 0.10 × 0.08

Table 2: Data Collection and Refinement Details for Di-n-butyl 5-aminoisophthalate[1]

Parameter	Value
Diffractometer	Bruker APEXII CCD
Reflections Collected	8863
Independent Reflections	3169
R_int	0.029
Reflections with $I > 2\sigma(I)$	1612
Refinement Method	Full-matrix least-squares on F^2
Data / Restraints / Parameters	3169 / 0 / 196
Goodness-of-fit on F^2	1.04
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.062, wR_2 = 0.221$
R indices (all data)	$R_1 = 0.123, wR_2 = 0.268$
Largest diff. peak and hole (e. \AA^{-3})	0.30 and -0.16

Experimental Protocols

The following protocols are adapted from the synthesis and crystallographic analysis of Di-n-butyl 5-aminoisophthalate and established esterification methods.[1][2]

Synthesis of Dibenzyl 5-aminoisophthalate

This procedure is based on the Fischer-Speier esterification method.[2][3]

Materials:

- 5-Aminoisophthalic acid
- Benzyl alcohol (excess)
- Concentrated sulfuric acid (catalyst)

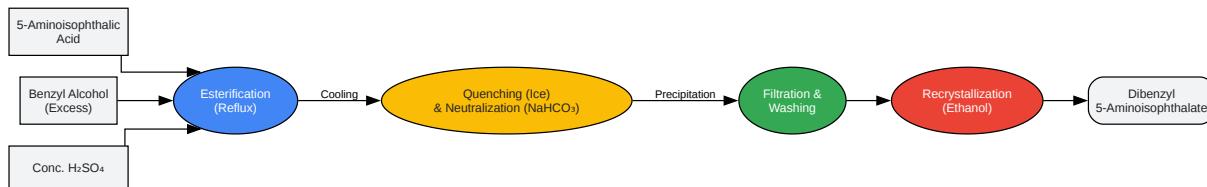
- Sodium bicarbonate solution
- Ethanol
- Ice

Procedure:

- A mixture of 5-aminoisophthalic acid (1 equivalent) and a significant excess of benzyl alcohol is prepared in a round-bottom flask.
- A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
- The flask is equipped with a reflux condenser and the mixture is heated to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- After cooling to room temperature, the reaction mixture is poured onto crushed ice.
- The pH of the resulting solution is carefully adjusted to 7 using a sodium bicarbonate solution, which will cause the crude product to precipitate.
- The precipitate is collected by vacuum filtration and washed with cold water.
- The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield purified crystals of **Dibenzyl 5-aminoisophthalate**.

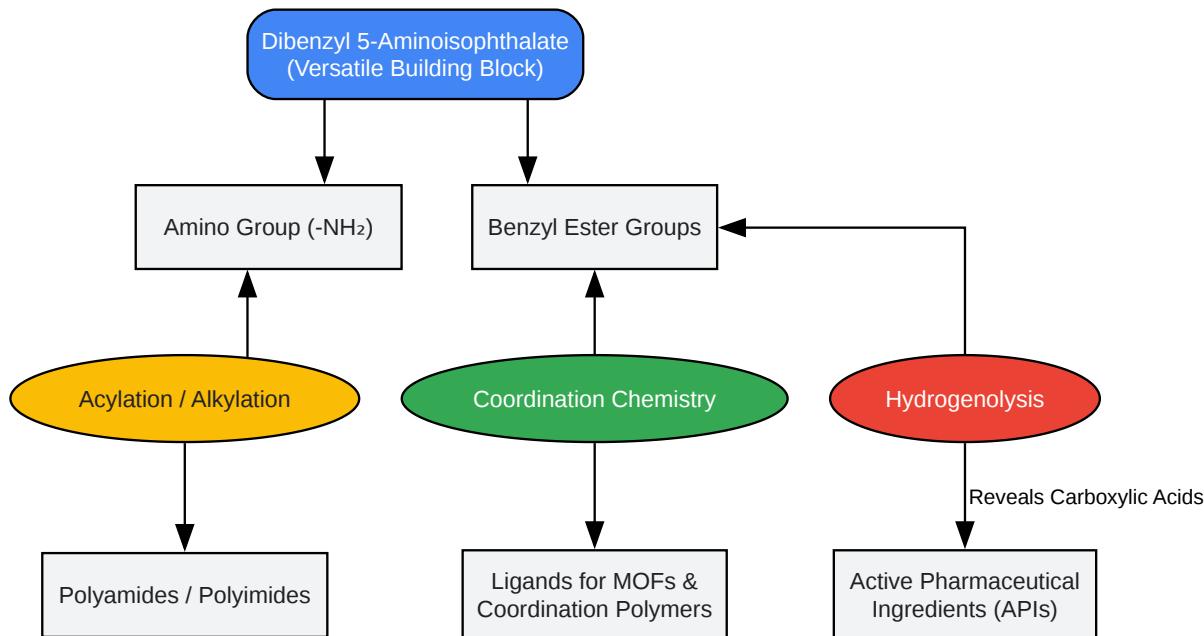
Single-Crystal X-ray Crystallography

This protocol describes the general steps for determining the crystal structure of a small organic molecule.


Procedure:

- Crystal Selection and Mounting: A suitable single crystal of the synthesized compound is selected under a microscope and mounted on a goniometer head.

- Data Collection: The mounted crystal is placed on a diffractometer equipped with a CCD detector. X-ray diffraction data is collected at a controlled temperature (e.g., 296 K) using graphite-monochromated Mo K α radiation.[1] A series of frames are collected using ϕ and ω scans.
- Data Reduction: The collected diffraction data is processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.[1]
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.[1]


Visualizations

The following diagrams illustrate the synthesis workflow and the role of **Dibenzyl 5-aminoisophthalate** as a chemical precursor.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Dibenzyl 5-aminoisophthalate**.

[Click to download full resolution via product page](#)

Caption: Role of **Dibenzyl 5-aminoisophthalate** as a chemical precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Di-n-butyl 5-aminoisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 4. To cite this document: BenchChem. [Crystal Structure of Dibenzyl 5-Aminoisophthalate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b138314#crystal-structure-of-dibenzyl-5-aminoisophthalate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com